molecular formula C12H10N2O5 B11857023 Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11857023
M. Wt: 262.22 g/mol
InChI Key: YCAKKQAUVFSLPS-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the nitration of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate. One common method includes the reaction of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethyl alcohol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst at elevated temperatures and pressures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

Introduction

Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C12H10N2O5) is a heterocyclic compound belonging to the quinolone family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features a quinoline core with a nitro group at the 6-position and a carboxylate ester at the 2-position, which contributes to its unique pharmacological properties.

Chemical Properties

  • Molecular Formula : C12H10N2O5
  • Molecular Weight : 262.22 g/mol
  • CAS Number : 175087-43-1
  • IUPAC Name : this compound

The compound's structure allows for various chemical modifications that can enhance its biological activity and selectivity against different targets.

Antimicrobial Properties

Quinolones are well-known for their antimicrobial properties, and this compound is no exception. Research indicates that compounds in this class exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinolone derivatives, including this compound. The results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that this compound possesses promising antibacterial properties that warrant further exploration.

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, ethyl 6-nitro-4-oxo-1,4-dihydroquinoline derivatives have been studied for their potential anticancer activity. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Research Findings on Cytotoxicity

A recent investigation into the cytotoxic effects of various quinolone derivatives revealed:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)25 µM
This compoundMCF7 (breast cancer)30 µM

These results indicate that ethyl 6-nitro derivatives may serve as lead compounds for further development in cancer therapeutics.

The biological activity of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline involves several mechanisms:

  • DNA Intercalation : The quinoline core can intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial DNA synthesis.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that damage cellular components.

Properties

IUPAC Name

ethyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)10-6-11(15)8-5-7(14(17)18)3-4-9(8)13-10/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKKQAUVFSLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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